molecular formula C7H6NNaO4S B13212043 Sodium 4-methyl-3-nitrobenzene-1-sulfinate

Sodium 4-methyl-3-nitrobenzene-1-sulfinate

Cat. No.: B13212043
M. Wt: 223.18 g/mol
InChI Key: ZCYMBTVCHBTAHE-UHFFFAOYSA-M
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Description

Sodium 4-methyl-3-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is a sodium salt derivative of 4-methyl-3-nitrobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methyl-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-methyl-3-nitrotoluene. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methyl-3-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 4-methyl-3-nitrobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-methyl-3-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. In reduction reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the nitro group serves as a leaving group, allowing nucleophiles to attack the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenesulfinate: Lacks the nitro and methyl groups, making it less reactive in certain substitution reactions.

    Sodium 4-nitrobenzenesulfinate: Similar but lacks the methyl group, affecting its solubility and reactivity.

    Sodium 4-methylbenzenesulfinate: Lacks the nitro group, making it less versatile in redox reactions.

Uniqueness

Sodium 4-methyl-3-nitrobenzene-1-sulfinate is unique due to the presence of both nitro and methyl groups, which enhance its reactivity and solubility. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;4-methyl-3-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(13(11)12)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

ZCYMBTVCHBTAHE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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